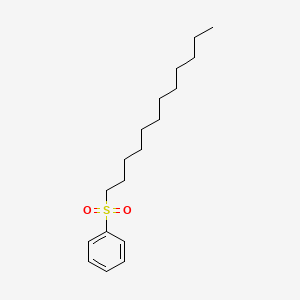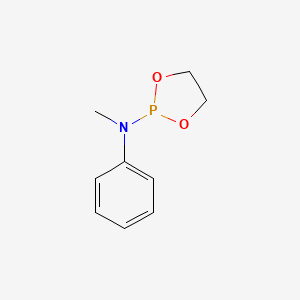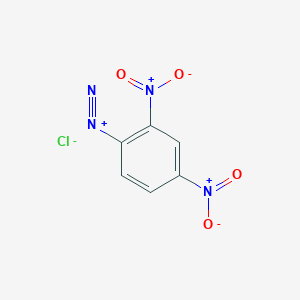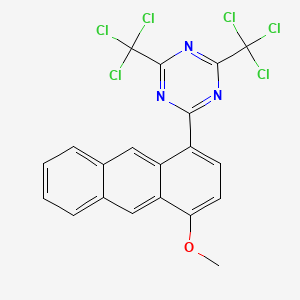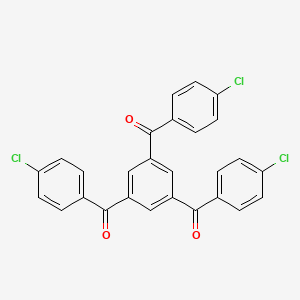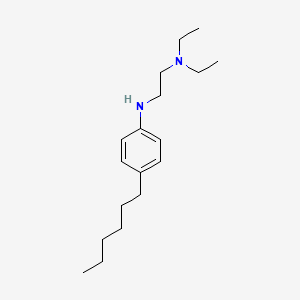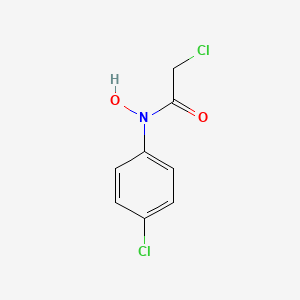
19,24-Dioctadecyldotetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19,24-Dioctadecyldotetracontane is a long-chain hydrocarbon with the molecular formula C₇₈H₁₅₈. It is a branched alkane, known for its significant length and high molecular weight of 1096.122 g/mol . This compound is often used in studies related to gas chromatography due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19,24-Dioctadecyldotetracontane typically involves the coupling of smaller hydrocarbon chains. One common method is the catalytic hydrogenation of long-chain alkenes or alkynes in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors allows for the efficient production of this compound. The process is optimized to maintain high purity and yield, often involving multiple stages of purification such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
19,24-Dioctadecyldotetracontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Halogenation typically uses chlorine (Cl₂) or bromine (Br₂) with UV light or a radical initiator.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated alkanes are the primary products, with varying degrees of substitution depending on reaction conditions.
Applications De Recherche Scientifique
19,24-Dioctadecyldotetracontane has several applications in scientific research:
Gas Chromatography: Used as a stationary phase due to its non-polar nature and high molecular weight, providing unique separation properties for various analytes.
Material Science: Studied for its potential use in creating hydrophobic surfaces and coatings.
Biological Studies: Investigated for its interactions with biological membranes and potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 19,24-Dioctadecyldotetracontane is primarily physical rather than chemical. Its long hydrocarbon chain interacts with other molecules through van der Waals forces, making it useful in applications requiring non-polar interactions. In gas chromatography, it acts as a stationary phase, separating compounds based on their volatility and interaction with the stationary phase .
Comparaison Avec Des Composés Similaires
Similar Compounds
18,23-Dioctadecyl-1-hentetracontanol: Similar in structure but contains an alcohol group, making it more polar.
19,24-Dioctadecyldotetracontane with Substituents: Variants where one or more hydrogen atoms are replaced with functional groups such as hydroxyl (OH), cyano (CN), or trifluoromethyl (CF₃) groups.
Uniqueness
This compound is unique due to its long, non-polar hydrocarbon chain, making it highly hydrophobic and suitable for applications requiring non-polar interactions. Its structural simplicity compared to its substituted counterparts allows for predictable behavior in various chemical processes .
Propriétés
Numéro CAS |
72942-95-1 |
|---|---|
Formule moléculaire |
C78H158 |
Poids moléculaire |
1096.1 g/mol |
Nom IUPAC |
19,24-dioctadecyldotetracontane |
InChI |
InChI=1S/C78H158/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-77(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-70-76-78(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h77-78H,5-76H2,1-4H3 |
Clé InChI |
XRWKLCUUSVWUNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
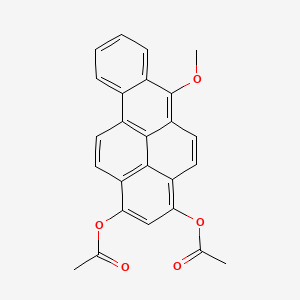
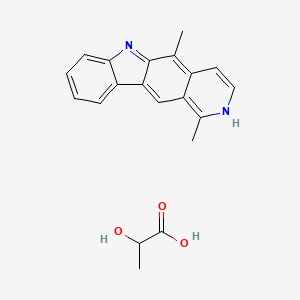
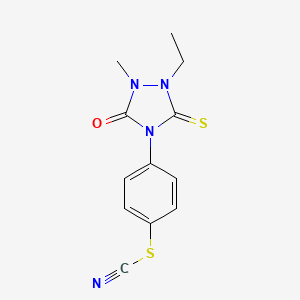
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
